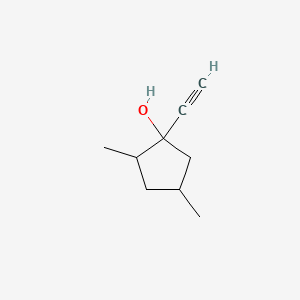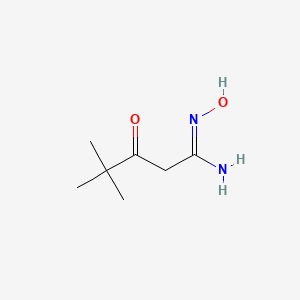
1-Ethynyl-2,4-dimethylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,4-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes an ethynyl group and two methyl groups attached to a cyclopentanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol typically involves the alkylation of cyclopentanone derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 2,4-dimethylcyclopentanone with ethynylmagnesium bromide under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-ethynyl-2,4-dimethylcyclopentanone.
Reduction: Formation of 1-ethyl-2,4-dimethylcyclopentan-1-ol.
Substitution: Formation of various substituted cyclopentanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethynyl-2,4-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2,4-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or inhibition of specific signaling pathways.
Comparación Con Compuestos Similares
- 1-Ethynyl-2,2-dimethylcyclopentan-1-ol
- 2,2-Dimethylcyclopentan-1-ol
Comparison: 1-Ethynyl-2,4-dimethylcyclopentan-1-ol is unique due to the position of its methyl groups and the presence of the ethynyl group. This structural difference can lead to variations in reactivity, stability, and biological activity compared to similar compounds. For example, the presence of the ethynyl group may enhance its ability to participate in specific chemical reactions or interactions with biological targets.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-ethynyl-2,4-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-9(10)6-7(2)5-8(9)3/h1,7-8,10H,5-6H2,2-3H3 |
Clave InChI |
LZYHUBGKWWCLEU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C1)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)











